Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
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Overview
Description
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the modification of thiazole derivatives. For instance, 5-aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be synthesized from arylidene derivatives of pyrazolones using a twofold excess of the DMF·POCl3 complex . Another method involves the 1,3-dipolar cycloaddition of thiazolium ylides, generated in situ from the corresponding salts, to sulfinyl acrylonitriles in the presence of DBU in MeCN at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the pyrrolo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . Additionally, the compound can interact with various receptors and proteins, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid include other thiazole derivatives such as:
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5NO2S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-1-2-6-8(5)3-4-11-6/h1-4H,(H,9,10) |
InChI Key |
USIIRSQELKECJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC=C(N21)C(=O)O |
Origin of Product |
United States |
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